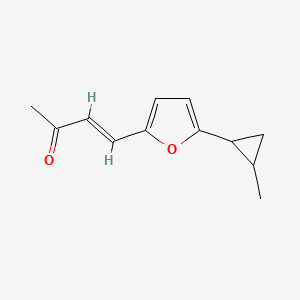
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one is a furan derivative characterized by a furan ring substituted with a 2-methylcyclopropyl group and a butenone side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one typically involves aldol condensation reactions. One common method starts with furfural or 5-hydroxymethylfurfural, which undergoes condensation with appropriate ketones under basic conditions to form the desired furanic enone . The reaction conditions often include the use of catalysts such as triflic acid or aluminum chloride to facilitate the formation of the enone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the aldol condensation process makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enone moiety can be reduced to form saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include furanones, saturated ketones, alcohols, and various substituted furan derivatives .
Scientific Research Applications
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The furan ring’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially disrupting cellular processes. The enone moiety can also participate in Michael addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Another furanic enone with similar structural features but without the 2-methylcyclopropyl group.
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with a hydroxymethyl group and a dimethylpentene side chain.
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one is unique due to the presence of the 2-methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other furanic enones and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-4-[5-(2-methylcyclopropyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h3-6,8,11H,7H2,1-2H3/b4-3+ |
InChI Key |
OQSWCVRBDZMAJQ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C/C(=O)C |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)
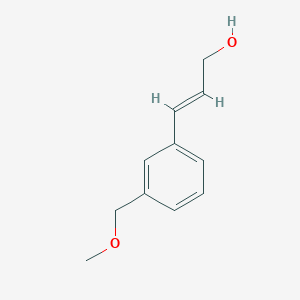
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)

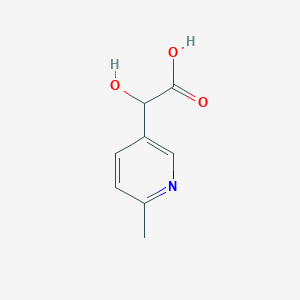
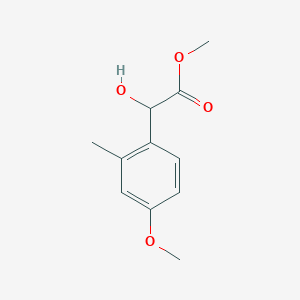

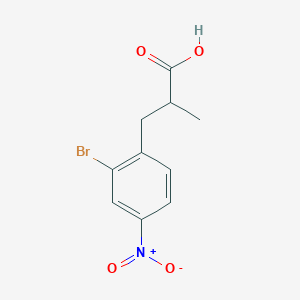
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
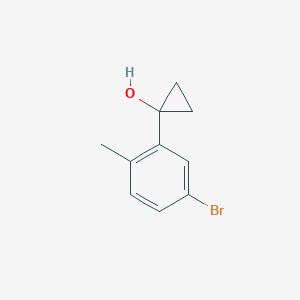

aminehydrochloride](/img/structure/B15321263.png)
